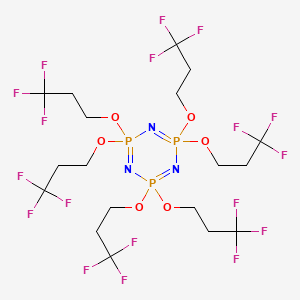
2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine is a derivative of cyclophosphazene, a class of compounds characterized by a ring of alternating phosphorus and nitrogen atoms. Cyclophosphazenes are known for their versatility in coordination chemistry and materials science due to their ability to bind with various metals and organic groups, leading to a wide range of chemical and physical properties.
Synthesis Analysis
The synthesis of cyclophosphazene derivatives often involves the substitution of chloro groups in hexachlorocyclophosphazene with other ligands. For example, the reaction of N3P3Cl6 with 2-hydroxypyrene leads to hexakis(pyrenyloxy)cyclotriphosphazene, as described in the synthesis of related compounds . Similarly, the synthesis of hexakis(trifluoromethyl)cyclotriphosphazene is achieved by reacting hexafluorocyclotriphosphazene with trimethyl(trifluoromethyl)silane in the presence of cesium fluoride . These methods suggest that the synthesis of 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine would likely involve a nucleophilic substitution reaction with an appropriate trifluoropropoxy-containing reagent.
Molecular Structure Analysis
Cyclophosphazenes typically exhibit a planar ring structure, as seen in the near-planarity of the cyclophosphazene ring in dinuclear derivatives . The molecular structure of hexakis(trifluoromethyl)cyclotriphosphazene has been determined by single-crystal X-ray structures, providing insight into the geometry and bond lengths of such compounds . These structural analyses are crucial for understanding the molecular geometry and electronic distribution in 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine.
Chemical Reactions Analysis
Cyclophosphazenes can undergo various chemical reactions, including coordination with metal ions to form complexes , and reactions with other reagents to form polymers . The reactivity of the cyclophosphazene ring is influenced by the nature of the substituents, as seen in the formation of polymers when hexakis(2,2,2-trifluorethoxy)cyclotriphosphazene reacts with borontrichloride . These reactions highlight the potential for 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine to participate in various chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclophosphazenes are diverse. For instance, hexakis(pyrenyloxy)cyclotriphosphazene exhibits excimer emission and has been studied for its photophysical properties . The thermal and electrochemical properties of such compounds are also of interest, as they can influence their applications in materials science . The study of hexakis(trifluoromethyl)cyclotriphosphazene provides valuable data on melting point, IR, NMR, MS, and elemental analysis, which are indicative of the stability and reactivity of the compound . These properties are essential for predicting the behavior of 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine in various environments.
Applications De Recherche Scientifique
1. Fire Retardancy in Polymers
Phosphorus-nitrogen compounds, such as hexakis(phenylamino)cyclotriphosphazene and hexakis(phenoxy)cyclotriphosphazene, have been studied for their potential in increasing the fire retardancy of polymers like poly(butylene terephthalate) (PBT). These compounds have shown to increase the oxygen index of PBT, indicating enhanced fire retardancy properties (Levchik et al., 2000).
2. Synthesis and Characterization of Derivatives
A study on the microwave-assisted solvent-free synthesis of 2,2,4,4,6,6-hexakis (o-tolylamino)-1,3,5,2±5,4±5,6±5-triazatriphosphinine (MPAP) explores its spectral and structural characterization. This highlights the potential for cyclotriphosphazenes in various chemical synthesis applications (Hakimi et al., 2018).
3. Star-Branched Polymer Synthesis
The use of hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene in initiating polymerization for creating star-branched polymers has been explored. This application demonstrates the role of cyclotriphosphazenes in advanced polymer chemistry (Chang et al., 1994).
4. Mass Spectrometry Reference Material
Hexakis (multifluoroalkoxy)cyclotriphosphazenes, including derivatives similar to 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2±5,4±5,6±5-triazatriphosphinine, serve as high molecular weight reference compounds for field desorption mass spectrometry, offering greater volatility and better mass spectral characteristics (Olson et al., 1977).
5. Anti-corrosive Material for Metals
A study demonstrates the use of a hexafunctional cyclotriphosphazene derivative as an anti-corrosive material for copper in saline environments. This application signifies the potential of cyclotriphosphazenes in corrosion protection (Dagdag et al., 2020).
6. Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel cyclotriphosphazene derivatives, such as hexakis(trifluoromethyl)cyclotriphosphazene, highlight their potential in various chemical applications, including as precursors for further chemical synthesis (Singh et al., 2000).
7. Polymer Modification and Compatibilization
Hexakis(4-oxazolinophenoxy)cyclophosphazene has been used to improve the compatibility between different types of polymers, such as polycarbonates and polyamides. This demonstrates the role of cyclotriphosphazenes in polymer blending and compatibilization (Giannotta et al., 2001).
Propriétés
IUPAC Name |
2,2,4,4,6,6-hexakis(3,3,3-trifluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F18N3O6P3/c19-13(20,21)1-7-40-46(41-8-2-14(22,23)24)37-47(42-9-3-15(25,26)27,43-10-4-16(28,29)30)39-48(38-46,44-11-5-17(31,32)33)45-12-6-18(34,35)36/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNJPJOWWWRFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP1(=NP(=NP(=N1)(OCCC(F)(F)F)OCCC(F)(F)F)(OCCC(F)(F)F)OCCC(F)(F)F)OCCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F18N3O6P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexakis(3,3,3-trifluoropropoxy)phosphazene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)


![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2550221.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2550222.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2550225.png)

![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)